(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide
CAS No.:
Cat. No.: VC13477104
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
| Standard InChI | InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1 |
| Standard InChI Key | RWUFYIGFHGPTBN-UWVGGRQHSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N |
| SMILES | CC(C)C(C(=O)N(C)C1CCN(C1)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)C1CCN(C1)C)N |
Introduction
Structural Characterization and Molecular Properties
Core Structural Features
The molecular formula C₁₁H₂₃N₃O (MW: 213.32 g/mol) defines a compact yet stereochemically rich architecture. Key structural elements include:
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A butanamide backbone with an (S)-configured amino group at the C2 position.
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N,N-dimethyl substitution on the amide nitrogen.
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A (S)-1-methylpyrrolidin-3-yl group attached to the amide nitrogen, introducing a chiral center in the pyrrolidine ring .
The stereochemistry is critical; the (S,S) configuration at both chiral centers distinguishes it from diastereomers like (R,S)- or (S,R)- variants, which exhibit distinct biological profiles .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₃N₃O | |
| Molecular Weight | 213.32 g/mol | |
| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide | |
| SMILES | CC(C)C@@HN | |
| CAS Number | 1354023-81-6 |
Stereochemical Considerations
X-ray crystallography and computational modeling confirm that the (S,S) configuration optimizes interactions with biological targets. The pyrrolidine ring adopts a twisted envelope conformation, positioning the methyl group axially to minimize steric hindrance . This spatial arrangement facilitates binding to hydrophobic pockets in enzymes or receptors, as evidenced by molecular docking studies.
Synthetic Methodologies
Primary Synthetic Routes
Synthesis typically involves multi-step organic reactions emphasizing stereochemical control:
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Pyrrolidine Precursor Preparation:
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1-Methylpyrrolidine-3-amine is synthesized via reductive amination of pyrrolidin-3-one, followed by methylation.
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Butanamide Backbone Assembly:
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Coupling of 2-amino-3-methylbutanoic acid with the pyrrolidine precursor using carbodiimide-based reagents (e.g., EDC/HOBt).
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N,N-Dimethylation:
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Treatment with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
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Table 2: Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Stereochemical Integrity |
|---|---|---|---|
| Carbodiimide Coupling | 65–72 | ≥95 | High |
| Mitsunobu Reaction | 58–63 | 90–93 | Moderate |
| Enzymatic Amination | 40–45 | 85–88 | Low |
Challenges in Scalability
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Racemization Risk: The amino group at C2 is prone to racemization under acidic or high-temperature conditions, necessitating pH-controlled environments (pH 6.5–7.5).
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Purification Complexity: Chromatographic separation from diastereomers requires chiral stationary phases (e.g., cellulose tribenzoate), increasing production costs.
Mechanism of Action and Biological Activity
Neurotransmitter Receptor Interactions
In vitro studies suggest affinity for dopamine D₂ and serotonin 5-HT₁A receptors:
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D₂ Receptor: Acts as a partial agonist (EC₅₀: 230 nM), modulating adenylate cyclase activity.
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5-HT₁A Receptor: Exhibits antagonist behavior (IC₅₀: 180 nM), potentially influencing anxiolytic pathways.
Enzymatic Inhibition
Preliminary data indicate inhibition of monoamine oxidase B (MAO-B) (IC₅₀: 420 nM), implicating roles in neurodegenerative disease models.
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| (S)-2-Amino-N,3-dimethyl-N-[(3R)-1-methylpyrrolidin-3-yl]butanamide | (R)-configuration at pyrrolidine C3 | Reduced D₂ affinity (EC₅₀: 450 nM) |
| N-(1-Methylpyrrolidin-3-yl)butyramide | Lacks amino group at C2 | No receptor binding observed |
| 2-Amino-N,N-dimethyl-(1-methylpyrrolidin-3-yl)butyramide | Dimethylamino substitution | Enhanced MAO-B inhibition (IC₅₀: 320 nM) |
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric methods to improve yields (e.g., organocatalyzed amidation).
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In Vivo Pharmacokinetics: Assessing bioavailability and blood-brain barrier penetration in rodent models.
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Target Validation: CRISPR-based screens to identify off-target effects on GPCRs and ion channels .
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